molecular formula C4H3NO2S B1581588 2-Nitrothiophene CAS No. 609-40-5

2-Nitrothiophene

Cat. No.: B1581588
CAS No.: 609-40-5
M. Wt: 129.14 g/mol
InChI Key: JIZRGGUCOQKGQD-UHFFFAOYSA-N
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Description

2-Nitrothiophene (C₄H₃NO₂S, CAS 609-40-5) is a heterocyclic aromatic compound consisting of a thiophene ring substituted with a nitro group at the 2-position. It is a white to light yellow crystalline solid with a molecular weight of 129.14 g/mol, a density of 1.422 g/cm³, and a melting point of 43–45 °C . Its planar molecular geometry, confirmed by microwave spectroscopy studies, arises from the conjugation of the nitro group with the thiophene ring, resulting in a negative inertial defect (Δ = −0.164 amu Ų) . The compound is synthesized via nitration of thiophene using fuming HNO₃ in acetic anhydride, generating acetyl nitrate as the active nitrating agent .

Preparation Methods

Traditional Nitration of Thiophene

The classical approach to synthesize 2-nitrothiophene involves the nitration of thiophene using nitric acid, often in the presence of acetic anhydride or acetic acid mixtures. This method dates back to early studies (e.g., Steinkopf, 1940) and generally produces a mixture of this compound and 3-nitrothiophene isomers.

  • Reaction Conditions : Slow addition of thiophene to an anhydrous mixture of nitric acid, acetic acid, and acetic anhydride.
  • Drawbacks :
    • Use of acetic anhydride is expensive, hazardous, and leads to exothermic and potentially explosive reactions.
    • The reaction yields a mixture of 2- and 3-nitro isomers, requiring tedious separation steps.

To purify this compound from this mixture, selective chlorosulfonation of 3-nitrothiophene with chlorosulfonic acid at 40°C has been employed, exploiting the different reactivities of the isomers. This process involves:

  • Dissolving the nitrothiophene mixture (typically 85:15 ratio of 2- to 3-isomers) in ethanol.
  • Adding chlorosulfonic acid slowly at 40°C.
  • Monitoring reaction progress by gas chromatography or NMR until 3-nitrothiophene is consumed.
  • Extracting and recrystallizing the product to obtain 99% pure this compound.

While effective, this method is complex and time-consuming due to the need for separation and purification steps.

Ecofriendly Catalytic Nitration Using Metal-Exchanged Montmorillonite Clay Catalysts

Recent advances have introduced a novel, ecofriendly, and highly selective method for the preparation of this compound by nitration of thiophene using nitric acid in the presence of solid acid catalysts, specifically metal ion-exchanged montmorillonite clays (e.g., K10 montmorillonite).

Key Features:

Parameter Details
Catalyst Montmorillonite clay or metal ion-exchanged K10 montmorillonite clay
Metal Ions Used Fe³⁺, Al³⁺, La³⁺, Cu²⁺, Zn²⁺
Nitrating Agent Nitric acid (without acetic anhydride)
Molar Ratio (HNO₃:Thiophene) 1 to 2
Reaction Temperature 70–80 °C
Reaction Time 5–6 hours
Selectivity to this compound Up to 100% selectivity
Catalyst Reusability Catalyst can be reused with consistent activity

Mechanism and Advantages:

  • The montmorillonite clay catalyst exhibits both Brønsted and Lewis acid sites, which generate nitronium ions (NO₂⁺), the active electrophile for nitration.
  • Metal ion exchange enhances acidity and pore dimensions, directing the nitronium ion to selectively substitute at the 2-position of thiophene due to a pronounced ortho effect.
  • The solid acid catalyst also adsorbs water formed during nitration, shifting equilibrium towards product formation.
  • The process avoids hazardous reagents like acetic anhydride, making it safer, cleaner, and more environmentally friendly.
  • High selectivity (>50%, up to 100%) eliminates the need for complex separation of isomers.
  • The catalyst can be recovered and reused, improving economic viability.

Comparative Summary of Preparation Methods

Aspect Traditional Nitration with Acetic Anhydride Catalytic Nitration with Metal-Exchanged Clay Catalyst
Reagents Nitric acid + Acetic anhydride + Acetic acid Nitric acid alone
Catalyst None or homogeneous acids Solid acid catalyst (montmorillonite clay + metal ions)
Reaction Temperature Variable, typically moderate 70–80 °C
Reaction Time Short, but followed by long purification 5–6 hours
Selectivity to this compound Moderate (~50%), mixture of isomers High (up to 100%)
Safety and Environmental Impact Hazardous, exothermic, explosive risk Ecofriendly, safer, no acetic anhydride
Purification Requires tedious separation and recrystallization Minimal, direct isolation possible
Catalyst Reusability Not applicable Catalyst reusable with consistent activity

Detailed Research Findings

  • Montmorillonite Clay Catalysts : Acid-treated montmorillonite (K10) has surface acidity comparable to concentrated nitric and sulfuric acids. Transition metal ion exchange (Fe³⁺, Zn²⁺, etc.) increases both Brønsted and Lewis acid sites, enhancing catalytic activity and selectivity.
  • Nitronium Ion Generation : The catalyst facilitates in situ generation of nitronium ions from nitric acid, which preferentially attack the 2-position of thiophene, consistent with electrophilic aromatic substitution principles.
  • Water Adsorption : The catalyst adsorbs water produced during nitration, preventing hydrolysis or side reactions and driving the reaction forward.
  • Reaction Monitoring : Gas chromatography and nuclear magnetic resonance spectroscopy are used to monitor reaction progress and confirm selectivity.
  • Catalyst Loading : Optimal weight ratio of thiophene to catalyst is between 2:1 and 4:1, balancing activity and ease of separation.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrothiophene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed:

    Reduction: The reduction of this compound typically yields 2-aminothiophene.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Nitrothiophene serves as an important intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions, facilitating the formation of more complex molecules.

Comparison with Similar Compounds

CompoundApplicationActivity Level
This compoundIntermediate for drugs and dyesModerate
2-NitrofuranSynthesis of agrochemicalsHigh
2-NitropyrroleAntimicrobial agentsHigh
2-NitroimidazoleAnticancer propertiesModerate

Biological Applications

Antimicrobial Properties
Research has shown that derivatives of this compound exhibit potential antimicrobial activity. In one study, the minimum inhibitory concentration (MIC) required to inhibit the growth of various bacteria and fungi was evaluated, revealing that while this compound itself showed limited activity, its derivatives demonstrated enhanced effects against pathogens like E. coli and A. niger .

Anticancer Research
Certain derivatives of this compound have been investigated for their anticancer properties. These compounds have shown promise as inhibitors of specific enzymes involved in cancer progression, suggesting potential therapeutic applications .

Industrial Applications

Production of Dyes and Pigments
In industrial settings, this compound is utilized in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it a valuable component in creating colorants used in textiles and other materials .

Role in Agrochemicals
The compound plays a role in the formulation of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .

Case Studies

  • Antimicrobial Activity Assessment
    A study evaluated the biological activity of several substituted thiophenes, including this compound. The findings indicated that while this compound had lower activity compared to its derivatives, it still serves as a foundational compound for developing more potent antimicrobial agents .
  • Synthesis of Nitrogen Heterocycles
    Research highlighted the use of this compound as a precursor for nitrogen heterocycles, which are crucial in medicinal chemistry. The study focused on its ability to facilitate the synthesis of butadienic building blocks that can lead to novel pharmaceutical compounds .
  • Eco-friendly Production Methods
    Recent advancements have led to eco-friendly processes for synthesizing this compound using metal-exchanged clay catalysts. This method not only improves yield but also reduces environmental impact by eliminating hazardous reagents typically used in nitration processes .

Mechanism of Action

The mechanism of action of 2-nitrothiophene and its derivatives often involves the reduction of the nitro group to form reactive intermediates. In biological systems, these intermediates can interact with cellular components, leading to various effects. For example, in antibacterial applications, the reduced forms of nitrothiophene can interfere with bacterial DNA and enzymes, leading to cell death .

Comparison with Similar Compounds

Structural and Vibrational Properties

Planarity and Torsional Dynamics

2-Nitrothiophene’s planar equilibrium geometry contrasts with non-planar conformations observed in bulkier nitroaromatics. For example:

  • Nitrobenzene (C₆H₅NO₂): The nitro group is coplanar with the benzene ring, but steric hindrance in ortho-substituted derivatives can induce torsional strain.
  • Nitroethylene (C₂H₃NO₂): The nitro group exhibits free rotation due to the absence of aromatic conjugation.

Microwave studies reveal that the torsional frequency (ν) of the nitro group in this compound is 62 cm⁻¹ , intermediate between nitrobenzene (45 cm⁻¹) and nitroethylene (85 cm⁻¹) . The barrier to internal rotation of the nitro group in this compound is estimated at 20 kJ/mol , an order of magnitude lower than nitrobenzene (~50 kJ/mol) due to reduced steric constraints .

Crystal Packing and Hydrogen Bonding

In derivatives like N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings ranges from 8.50° to 13.53°, similar to its furan analog (9.71°) . Weak C–H···O and C–H···S interactions dominate the crystal packing, differing from classical hydrogen bonds in nitrobenzene derivatives .

Electrochemical Behavior

However, its electrode efficiency is significantly lower than bicyclic nitroheterocycles (e.g., nitronaphthalenes), which achieve higher potentials (−0.10 V to −0.05 V) with improved efficiency .

Compound Cathode Potential (V) Electrode Efficiency Reference
This compound −0.20 Low
Nitrobenzene −0.20 Moderate
2,4-Dinitrothiophene −0.15 Very low
1-Nitronaphthalene −0.10 High

Substituent Effects on Reactivity

  • Heteroatom Influence: Thiazole derivatives (e.g., 2-amino-5-nitrothiazole) exhibit higher potentials (−0.18 V) than this compound, aligning with pyridine-like electronic behavior rather than thiophene .

Spectral Properties

Ultraviolet (UV) absorption spectra of this compound in isooctane show a maximum absorbance at λₘₐₓ = 280 nm, distinct from 2-cyanothiophene (λₘₐₓ = 265 nm) and 2-iodothiophene (λₘₐₓ = 295 nm) . This redshift reflects the strong electron-withdrawing nature of the nitro group, enhancing conjugation.

Biological Activity

2-Nitrothiophene is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antibacterial and anti-inflammatory properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound (C4H3N1O2S) features a nitro group (-NO2) attached to a thiophene ring, which is a five-membered aromatic ring containing sulfur. The presence of the nitro group significantly influences its reactivity and biological activity.

Antibacterial Activity

Research indicates that this compound exhibits varying degrees of antibacterial activity against several pathogens. A study evaluating the minimum inhibitory concentration (MIC) of various substituted thiophenes found that while this compound had the least activity among the tested compounds, it still contributed to understanding structure-activity relationships in nitrothiophenes.

Key Findings:

  • MIC Values : this compound showed lower MIC values compared to more substituted derivatives like 2-chloro-3,5-dinitrothiophene, which demonstrated potent activity against E. coli, M. luteus, and A. niger .
  • Mechanism : The mode of action for more active derivatives appears to involve nucleophilic attack by intracellular thiols, leading to displacement reactions that disrupt bacterial function .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Compounds with nitro groups are known to interact with various enzymes involved in inflammatory responses.

Research Insights:

  • Inhibition Studies : Nitro-containing compounds have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting that this compound may similarly modulate inflammatory pathways .
  • Electrophilic Nature : The electrophilic nature of the nitro group allows it to form adducts with biological macromolecules, potentially leading to anti-inflammatory effects through modulation of signaling pathways such as NF-kB .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the thiophene ring or the nitro group can enhance or diminish its biological effects.

CompoundStructureMIC against E. coliActivity Type
This compoundStructureHigh (but lower than derivatives)Weak antibacterial
2-Chloro-3,5-dinitrothiopheneStructureLow (most active)Strong antibacterial
5-Nitrothiophene-2-carbaldehydeStructureModerateAntibacterial

Case Studies and Experimental Findings

Several studies have highlighted the importance of nitro groups in enhancing the biological activity of thiophenes:

  • Antibacterial Efficacy : In a study focusing on nitrothiophene carboxamides, compounds were engineered to overcome bacterial efflux mechanisms, demonstrating significant efficacy against resistant strains of E. coli and other pathogens .
  • Mechanistic Insights : Computational studies suggest that specific interactions between nitro groups and bacterial enzymes are crucial for their antibacterial effects, supporting the hypothesis that this compound acts as a prodrug activated by bacterial nitroreductases .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-nitrothiophene in laboratory settings?

  • Methodological Answer : Synthesis typically involves nitration of thiophene derivatives under controlled conditions. For characterization, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential. For new derivatives, provide full experimental details: yields, melting points, Rf values, and spectral assignments (e.g., NMR chemical shifts, IR stretching frequencies). If the compound is known, cite prior literature for characterization data but confirm identity via comparative analysis .

  • Example Reaction : Reduction of this compound using hydrogen gas with palladium on carbon yields 2-aminothiophene derivatives, confirmed by loss of the nitro IR stretch (~1520 cm⁻¹) and emergence of NH₂ signals in NMR .

    • Data Table :
Characterization ParameterTypical Values for this compound
IR (Nitro stretch) 1520–1530 cm⁻¹
¹H NMR (Thiophene ring) δ 7.2–7.8 ppm (multiplet)
Melting Point 45–47°C (lit. data)

Q. How can researchers ensure the purity and structural integrity of this compound derivatives during synthesis?

  • Methodological Answer :

  • Purity : Use column chromatography or recrystallization, with purity confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Structural Integrity : Combine multiple techniques:
  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for this compound at m/z 130).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What common chemical reactions does this compound undergo, and what are the key experimental conditions required?

  • Methodological Answer :

  • Nucleophilic Substitution : React with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol converts nitro to amine groups.
  • Oxidation : Strong oxidants like KMnO₄ in acidic media yield sulfone derivatives. Always monitor reaction progress via TLC and isolate products under inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How do rotational spectroscopy and inertial defect analysis contribute to understanding the torsional dynamics of the nitro group in this compound?

Q. What methodologies are recommended for resolving discrepancies between experimental measurements of vibrational frequencies in this compound?

  • Methodological Answer : Discrepancies (e.g., torsional frequency reported as 62 cm⁻¹ via inertial defect vs. 90 cm⁻¹ via intensity ratios) arise from approximations in intensity measurements. To resolve:

  • Replicate Experiments : Use higher-resolution techniques like FT-IR or Raman spectroscopy.
  • Computational Validation : Perform density functional theory (DFT) calculations with anharmonic corrections.
  • Statistical Analysis : Apply error-propagation models to intensity ratios and inertial defect data .

Q. In computational studies, how can free energy methods be optimized to predict this compound's ligand binding affinities with high accuracy?

  • Methodological Answer : Use alchemical free energy calculations (e.g., thermodynamic integration) with these optimizations:

  • Force Field Parameterization : Refine partial charges using quantum mechanical (QM) data.
  • Conformational Sampling : Employ enhanced sampling techniques (e.g., metadynamics) to capture nitro group torsions.
  • Validation : Compare predicted vs. experimental binding poses (RMSD < 2.0 Å achieved for this compound in polar binding sites) .

Properties

IUPAC Name

2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZRGGUCOQKGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060570
Record name Thiophene, 2-nitro-
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Molecular Weight

129.14 g/mol
Source PubChem
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CAS No.

609-40-5
Record name 2-Nitrothiophene
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Record name Thiophene, 2-nitro-
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